Predicted Lipophilicity (logP) Distinction from L-741,626 and Haloperidol
The target compound possesses a carbonyl linker rather than the methylene linker of L-741,626, which introduces a polar amide bond. Computational predictions from the ZINC database indicate logP values of 4.87 (ZINC90185746) and 5.68 (ZINC1045123), compared to the experimentally reported logP of 4.24 for L-741,626 [1]. Haloperidol has a reported logP of approximately 3.6–4.0 [2]. The higher predicted logP of the target compound suggests enhanced membrane permeability but potentially higher non-specific binding relative to L-741,626.
| Evidence Dimension | Predicted/experimental logP (lipophilicity) |
|---|---|
| Target Compound Data | logP 4.87 (ZINC90185746) to 5.68 (ZINC1045123) [predicted] |
| Comparator Or Baseline | L-741,626: logP 4.24 [experimental]; Haloperidol: logP 3.6–4.0 [literature] |
| Quantified Difference | ΔlogP +0.63 to +1.44 versus L-741,626; +0.87 to +2.08 versus haloperidol |
| Conditions | Predicted using ZINC computational models (pH-dependent protomer analysis); L-741,626 value from vendor specification sheet |
Why This Matters
A logP difference of >0.5 units may significantly impact tissue distribution and off-target binding profiles, making the target compound a potentially distinct tool for CNS penetration optimization studies.
- [1] 西域试剂. L-741,626 Physicochemical Properties. LogP: 4.24280. Retrieved from https://www.hzbp.cn View Source
- [2] ZINC Database. ZINC90185746 and ZINC1045123 computational predictions. View Source
